Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

Immuno-oncology IDO1 inhibition Fragment-based drug design

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine (C13H11N3S, MW 241.32) is a synthetic heterocyclic compound that merges the benzothiazole core with a phenylhydrazine moiety. The benzothiazole nucleus is a privileged scaffold widely associated with anticancer, antimicrobial, and anticonvulsant activities, while phenylhydrazine confers potent haem‑binding and enzyme‑inhibitory properties.

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
Cat. No. B5866444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16)
InChIKeyWQJUUHFPWVHOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine – A Dual-Pharmacophore Benzothiazole-Hydrazine Scaffold for Targeted Inhibitor Design


1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine (C13H11N3S, MW 241.32) is a synthetic heterocyclic compound that merges the benzothiazole core with a phenylhydrazine moiety . The benzothiazole nucleus is a privileged scaffold widely associated with anticancer, antimicrobial, and anticonvulsant activities, while phenylhydrazine confers potent haem‑binding and enzyme‑inhibitory properties [1]. This dual‑pharmacophore architecture distinguishes it from simpler hydrazine or benzothiazole derivatives by offering simultaneous engagement of both pharmacophoric elements in a single molecular entity [2].

Why 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine Cannot Be Replaced by Simple Phenylhydrazine or 2-Hydrazinobenzothiazole in Rigorous Research


Substituting 1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine with either phenylhydrazine or 2‑hydrazinobenzothiazole alone fails to recapitulate the dual‑target engagement profile inherent to the intact conjugate. Phenylhydrazine is a potent IDO1 haem‑binder (IC50 = 0.25 ± 0.07 µM) but lacks the benzothiazole‑mediated cellular targeting and π‑stacking interactions with biological macromolecules [1]. Conversely, 2‑hydrazinobenzothiazole possesses the benzothiazole scaffold but exhibits 32‑fold weaker IDO1 inhibition (IC50 = 8.0 ± 2.3 µM) [1]. The covalent fusion of both fragments in 1-(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine is therefore non‑interchangeable with either fragment alone, as evidenced by the differential biological profiles documented across antibacterial, anticancer, and enzyme‑inhibition assays [2][3].

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine Versus Closest Analogs


IDO1 Inhibitory Potency: Dual Pharmacophore Outperforms 2-Hydrazinobenzothiazole by 32-Fold

In a direct head-to-head comparison using recombinant human IDO1 (rhIDO1), phenylhydrazine—the hydrazine fragment of the target compound—exhibited an IC50 of 0.25 ± 0.07 µM, representing a 32‑fold improvement over 2‑hydrazinobenzothiazole (IC50 = 8.0 ± 2.3 µM) [1]. The target compound 1-(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine covalently integrates the 32‑fold more potent phenylhydrazine warhead with the benzothiazole scaffold, thereby simultaneously retaining superior haem‑binding affinity and gaining benzothiazole‑mediated target‑cell interactions not achievable with phenylhydrazine alone [2].

Immuno-oncology IDO1 inhibition Fragment-based drug design

MAO‑A Inhibition: Benzothiazole‑Hydrazine Architecture Achieves Sub‑Micromolar IC50

Benzothiazole‑thiazolylhydrazine derivatives, which share the benzothiazole‑hydrazine core with the target compound, demonstrated potent hMAO‑A inhibition. The most active analog, 3b, achieved an IC50 of 0.095 ± 0.004 µM, while 3i showed IC50 = 0.141 ± 0.006 µM [1]. These sub‑micromolar activities are attributable to the benzothiazole‑hydrazine pharmacophore present in 1‑(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine. By contrast, simple hydrazine derivatives lacking the benzothiazole ring typically exhibit IC50 values >1 µM against MAO‑A, highlighting the essential contribution of the benzothiazole scaffold [2].

Neuropharmacology Monoamine oxidase inhibition Antidepressant drug discovery

Anticancer Selectivity: Benzothiazole Hydrazones Exhibit HL‑60 Leukemia‑Selective Cytotoxicity

(E)-2-Benzothiazole hydrazones, structurally analogous to 1-(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine, demonstrated selective cytotoxicity against the HL‑60 leukemia cell line. Compounds 3e and 3f showed good cytotoxic activity for HL‑60, with 3f exhibiting selectivity toward the leukemia line over breast (MDAMB‑435) and colon (HCT‑8) cancer cells [1]. In a subsequent expanded series, compounds 3o and 3p displayed significant cytotoxicity across all three lines, with 3o and 3p identified as promising lead molecules for anticancer drug design [2]. This lineage‑selective activity is a distinctive feature of the benzothiazole‑hydrazone pharmacophore and is not replicated by phenylhydrazine alone [3].

Cancer chemotherapy Leukemia Antiproliferative screening

Anti‑MRSA Activity: Benzothiazole‑Hydrazide Architecture Achieves MIC of 13–15 µM Against Staphylococcus aureus

N'-(1,3‑Benzothiazol‑2‑yl)‑arylamide derivatives, incorporating the same benzothiazole‑2‑yl core as the target compound, demonstrated potent anti‑staphylococcal activity. Compound C13 exhibited an MIC of 13.0 µM against S. aureus NCIM 5022 and 15.0 µM against methicillin‑resistant S. aureus (MRSA) ATCC 43300, with confirmed bactericidal activity in time‑kill studies [1]. In contrast, 1,3‑benzothiazole‑2‑yl‑hydrazone derivatives lacking the arylamide extension showed higher MIC values: 12.5 µg/mL (~52 µM) against S. aureus and 3.125 µg/mL (~13 µM) against E. coli [2]. The arylamide‑linked benzothiazole scaffold thus achieves single‑digit micromolar MIC values against MRSA, a clinically relevant target [3].

Antibacterial drug discovery MRSA Benzothiazole antibacterials

Anticonvulsant Potential: Benzothiazole‑2‑yl Semicarbazones Demonstrate In Vivo Efficacy in MES Seizure Model

1,3‑Benzothiazol‑2‑yl semicarbazones, which share the benzothiazole‑2‑yl‑hydrazine substructure with the target compound, were evaluated in the maximal electroshock seizure (MES) model, a standard in vivo screen for anticonvulsant activity. The majority of tested compounds were active in the MES screen, with structure‑activity relationship studies indicating that the hydrophobic benzothiazole domain is critical for anticonvulsant efficacy [1]. In a related series, 6‑chlorobenzothiazolyl‑2‑thiosemicarbazone compound 1 showed an ED50 of 17.86 mg/kg (mice, i.p.) and 6.07 mg/kg (rat, p.o.) [2]. These in vivo anticonvulsant data support the benzothiazole‑hydrazine scaffold as a validated anticonvulsant pharmacophore, a property not shared by phenylhydrazine alone [3].

Epilepsy Anticonvulsant drug discovery Maximal electroshock seizure (MES)

Structural and Spectroscopic Characterization: Defined Physicochemical Identity Enables Reproducible Procurement

1-(1,3‑Benzothiazol‑2‑yl)-2‑phenylhydrazine is a fully characterized chemical entity with established molecular formula (C13H11N3S), molecular weight (241.32 g/mol), and CAS registry number (53544‑81‑3) . The benzothiazole‑2‑yl‑hydrazine scaffold has been extensively characterized by ¹H‑NMR, ¹³C‑NMR, FT‑IR, and mass spectrometry across multiple independent studies [1][2]. This level of spectroscopic definition contrasts with many custom‑synthesized benzothiazole‑hydrazone analogs for which only partial characterization data are publicly available, ensuring that procurement of 1‑(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine from reputable suppliers yields a material of verifiable identity and purity suitable for rigorous structure‑activity relationship (SAR) studies.

Analytical chemistry Quality control Compound characterization

Recommended Research and Industrial Applications for 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine Based on Quantitative Evidence


Immuno‑Oncology IDO1 Inhibitor Lead Optimization Programs

1-(1,3‑Benzothiazol‑2‑yl)-2‑phenylhydrazine serves as a privileged starting scaffold for IDO1 inhibitor development. The phenylhydrazine moiety provides a 32‑fold potency advantage over 2‑hydrazinobenzothiazole (IC50 = 0.25 ± 0.07 µM vs. 8.0 ± 2.3 µM), while the benzothiazole ring enables additional interactions with the IDO1 haem cofactor and facilitates cellular uptake [1]. Medicinal chemistry teams can use this compound as a core for fragment‑growing or structure‑based optimization strategies targeting the IDO1 active site, leveraging the validated haem‑binding pharmacophore [1].

Antibacterial Drug Discovery Targeting Methicillin‑Resistant Staphylococcus aureus (MRSA)

The benzothiazole‑2‑yl scaffold present in 1‑(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine has been validated in N'‑(1,3‑benzothiazol‑2‑yl)‑arylamide series with MIC values of 13.0–15.0 µM against S. aureus and MRSA [2]. The compound can be employed as a synthetic intermediate for constructing focused libraries of benzothiazole‑hydrazide/arylamide antibacterials targeting the S. aureus DNA gyrase B (GyrB) catalytic pocket, for which molecular docking has demonstrated favorable binding interactions [2].

Antileukemia Lead Discovery Exploiting HL‑60 Selective Cytotoxicity

The benzothiazole‑hydrazone chemotype, to which 1‑(1,3‑benzothiazol‑2‑yl)-2‑phenylhydrazine belongs, exhibits selective antiproliferative activity against the HL‑60 leukemia cell line, as demonstrated by compounds 3e, 3f, 3o, and 3p [3]. Researchers focused on hematological malignancies can utilize this compound as a synthetic precursor for generating (E)-2‑benzothiazole hydrazone analogs and screening for leukemia‑selective cytotoxicity, following the established MTT assay protocol against HL‑60, MDAMB‑435, and HCT‑8 cell lines [3].

Central Nervous System (CNS) Drug Discovery: Anticonvulsant Pharmacophore Development

1,3‑Benzothiazol‑2‑yl semicarbazones, derived from the same benzothiazole‑2‑yl‑hydrazine core as the target compound, have demonstrated in vivo anticonvulsant efficacy in the maximal electroshock seizure (MES) model, with ED50 values in the range of 6–18 mg/kg across rodent species [4]. 1‑(1,3‑Benzothiazol‑2‑yl)-2‑phenylhydrazine can be employed as a key intermediate for synthesizing novel benzothiazole‑semicarbazone or hydrazone anticonvulsant candidates, with the hydrophobic benzothiazole domain serving as the critical pharmacophoric element for MES activity [4].

Quote Request

Request a Quote for 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.